molecular formula C10H13Cl2N B13578577 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13578577
M. Wt: 218.12 g/mol
InChI Key: WVZDTEZEJNTUAG-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the tetrahydroisoquinoline ring, along with a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP)

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. MCRs are powerful strategies in organic synthesis that allow for the generation of molecular diversity and complexity . The use of efficient and recyclable catalysts is highly desired to align with green and sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with neuroreceptors or enzymes involved in inflammatory pathways, thereby exerting its antineuroinflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine and methyl substitutions.

    5-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the chlorine substitution.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the methyl substitution.

Uniqueness

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H

InChI Key

WVZDTEZEJNTUAG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)Cl.Cl

Origin of Product

United States

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